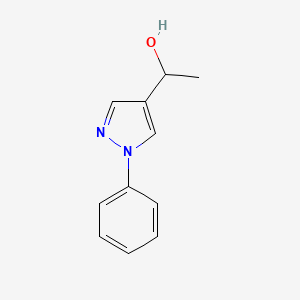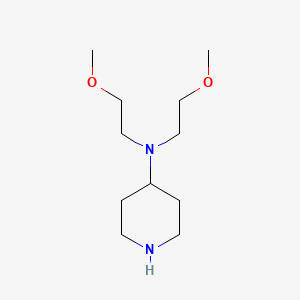![molecular formula C9H12BrNS B1427908 N-[(4-bromothiophen-2-yl)methyl]-N-methylcyclopropanamine CAS No. 1249861-13-9](/img/structure/B1427908.png)
N-[(4-bromothiophen-2-yl)methyl]-N-methylcyclopropanamine
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, the synthesis of “n-[(4-bromothien-2-yl)methyl]-n-methylamine” from 4-Bromothiophene-2-carboxaldehyde and Methylamine has been described . Another example is the Suzuki cross-coupling reaction used to synthesize a variety of imine derivatives .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as 1H-NMR, 13C-NMR, and IR spectroscopy . These techniques provide information about the types of atoms in the molecule, their connectivity, and functional groups.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, “n-[(4-bromothien-2-yl)methyl]-n-methylamine” has a molecular weight of 206.1 and is stored at 2-8°C .Aplicaciones Científicas De Investigación
Suzuki Cross-Coupling Reaction
The compound is utilized in the Suzuki cross-coupling reaction to synthesize a variety of imine derivatives. These derivatives are obtained in moderate to good yields and exhibit a wide tolerance to electron-donating and withdrawing functional groups . This reaction is pivotal in creating compounds with potential pharmaceutical applications.
Density Functional Theory (DFT) Studies
DFT studies are conducted on the synthesized imine derivatives to explore their structural properties. These studies include conceptual DFT reactivity descriptors and molecular electrostatic potential analyses, which help in understanding the reactivity and potential reacting sites of the derivatives .
Pharmaceutical Potential
The imine functional group, present in the compound, is known for its broad spectrum of biological activities. This includes antimicrobial, analgesic, anticonvulsant, anticancer, antioxidant, and antihelmintic properties. The compound’s derivatives could be used in the development of new pharmaceuticals with these activities .
Pigments and Dyes
Imines, including those derived from the compound, are key components in the synthesis of pigments and dyes. Their structural versatility allows for a range of colorations and properties, making them valuable in industrial applications .
Polymer Stabilizers and Corrosion Inhibitors
The compound’s derivatives can act as stabilizers for polymers, enhancing their durability and lifespan. Additionally, they can serve as corrosion inhibitors, providing protection against degradation in various industrial materials .
Catalysis and Organic Synthesis Intermediates
These derivatives are also used as catalysts and intermediates in various organic reactions. Their role is crucial in facilitating or driving chemical transformations that are essential in industrial and research chemistry settings .
Mecanismo De Acción
Target of Action
Similar compounds have been reported to inhibit the monoamine oxidase (mao) enzyme, specifically type b . This enzyme is involved in the oxidative deamination of biogenic amines such as dopamine .
Mode of Action
This inhibition could potentially prevent the breakdown of dopamine, thereby increasing its concentration in the brain .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the metabolism of biogenic amines such as dopamine. By inhibiting MAO-B, the compound could potentially disrupt the normal degradation pathway of dopamine, leading to an increase in its concentration .
Result of Action
Based on the potential inhibition of mao-b, it can be inferred that the compound might lead to an increase in dopamine concentration in the brain . This could potentially have effects on mood and movement, given dopamine’s role as a neurotransmitter.
Propiedades
IUPAC Name |
N-[(4-bromothiophen-2-yl)methyl]-N-methylcyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNS/c1-11(8-2-3-8)5-9-4-7(10)6-12-9/h4,6,8H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFEFVZIJXJBHNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CS1)Br)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-bromothiophen-2-yl)methyl]-N-methylcyclopropanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(4-Methoxy-benzyl)-piperidin-2-ylmethyl]-methyl-amine](/img/structure/B1427826.png)









![2-[(Oxan-4-yloxy)methyl]benzonitrile](/img/structure/B1427845.png)
![1-[4-(Oxan-4-yloxy)phenyl]ethan-1-one](/img/structure/B1427846.png)

![Methyl[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amine](/img/structure/B1427848.png)